

Technical Monograph: 3-Chloro-2-fluoro-5-nitropyridine

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Compound of Interest

Compound Name: 3-Chloro-2-fluoro-5-nitropyridine

CAS No.: 1805456-19-2

Cat. No.: B2422742

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CAS: 1805456-19-2 Formula: C₅H₂ClFN₂O₂ Molecular Weight: 176.53 g/mol

Executive Summary & Structural Logic

3-Chloro-2-fluoro-5-nitropyridine represents a high-value "trifunctional" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three substituents, allowing for sequential, regioselective functionalization. Unlike simple halopyridines, this molecule offers a pre-installed electronic gradient that directs nucleophilic attack with high precision.

The "Triad" Reactivity Model

For the medicinal chemist, this molecule is best understood as a programmable logic gate:

- **Site A (C2-Fluoro):** The "Entry Point." Highly activated for Nucleophilic Aromatic Substitution (S_NAr) due to the inductive effect of the adjacent nitrogen and the para-nitro group.
- **Site B (C5-Nitro):** The "Anchor." Serves as a masked amine. Post-S_NAr, this group is reduced to an aniline equivalent, enabling amide coupling or urea formation (common in kinase inhibitors).
- **Site C (C3-Chloro):** The "Modulator." Sterically protects the C2 position (ortho-effect) and provides a handle for late-stage cross-coupling (Suzuki-Miyaura), though it is electronically deactivated compared to C2.

Chemical Properties & Electronic Profile[1][2]

Property	Value / Description
Appearance	Pale yellow to off-white crystalline solid
Melting Point	68–72 °C (Typical for class)
Solubility	Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Electronic Character	Highly electron-deficient (π -acidic)
LUMO Localization	Highest coefficient at C2, facilitating soft nucleophile attack
Storage	Inert atmosphere (Ar/N ₂), 2–8 °C. Moisture sensitive.[1]

Regioselectivity Analysis

The 2-fluoro position is the most electrophilic site. The rate of displacement at C2 is estimated to be >1000x faster than at C3 due to the stabilization of the Meisenheimer intermediate by the ring nitrogen and the C5-nitro group. The C3-chloro atom exerts a -I (inductive withdrawal) effect, further activating C2, but its +M (mesomeric donation) is negligible in this highly deactivated ring system.

Synthesis & Production Routes

The industrial preparation typically relies on Halogen Exchange (Halex) chemistry, leveraging the varying bond strengths and leaving group abilities of halides in activated heteroaromatics.

Primary Route: Selective Fluorination

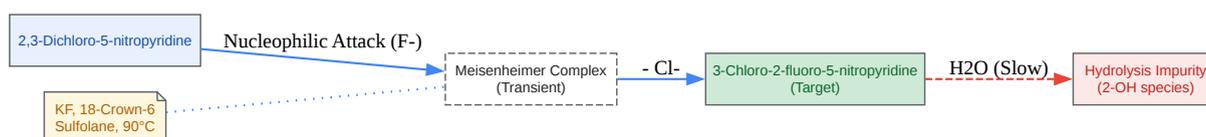
Precursor: 2,3-Dichloro-5-nitropyridine Reagent: Anhydrous Potassium Fluoride (KF) or CsF

Solvent: Sulfolane or DMSO (polar aprotic) Catalyst: 18-Crown-6 (phase transfer)

Protocol Logic:

- Activation: The starting material is dissolved in dry sulfolane.

- Fluorination: Spray-dried KF (1.2 equiv) is added. The reaction is heated to 80–100 °C.
- Selectivity: The C2-Cl bond is significantly more labile than the C3-Cl bond. Kinetic control prevents difluorination.
- Workup: Dilution with water, extraction with EtOAc. The product is prone to hydrolysis; aqueous contact time should be minimized.



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Figure 1: Selective Halex fluorination pathway favoring C2 displacement.

Applications in Drug Discovery[1][4]

This scaffold is ubiquitous in the synthesis of Kinase Inhibitors and GPCR modulators. The C5-amino derivatives (post-reduction) often serve as the hinge-binding motif in ATP-competitive inhibitors.

Functionalization Workflow

- Step 1: S_NAr Displacement (C2)
 - Nucleophiles:[2][3] Primary amines, anilines, thiols, alkoxides.
 - Conditions: DIPEA/THF at 0°C to RT. Reaction is usually instantaneous.
 - Outcome: Installation of the R1 diversity element.
- Step 2: Nitro Reduction (C5)
 - Conditions: Fe/NH₄Cl, SnCl₂, or H₂/Pd-C.

- Note: Hydrogenation with Pd-C carries a risk of dehalogenating the C3-Cl. Iron-mediated reduction is preferred to preserve the halogen handle.
- Step 3: Cross-Coupling (C3)
 - Conditions: Suzuki-Miyaura (Pd(dppf)Cl₂, Boronic acid).
 - Challenge: Steric hindrance from the C2-substituent and C4-H requires optimized ligands (e.g., Buchwald precatalysts).

Experimental Protocols

Protocol A: S_NAr Displacement with a Primary Amine

Objective: Synthesis of N-alkyl-3-chloro-5-nitropyridin-2-amine.

- Preparation: Charge a reaction vial with **3-Chloro-2-fluoro-5-nitropyridine** (1.0 equiv) and anhydrous THF (0.2 M concentration).
- Addition: Cool to 0 °C. Add DIPEA (1.5 equiv) followed by the Amine Nucleophile (1.1 equiv) dropwise.
- Monitoring: Allow to warm to RT. Monitor by TLC/LCMS. Conversion is typically >95% within 1 hour.
- Workup: Quench with sat. NaHCO₃. Extract with EtOAc.[2][4] Wash organic layer with brine. [2][4] Dry over Na₂SO₄. [4]
- Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Nitro Reduction (Iron-Mediated)

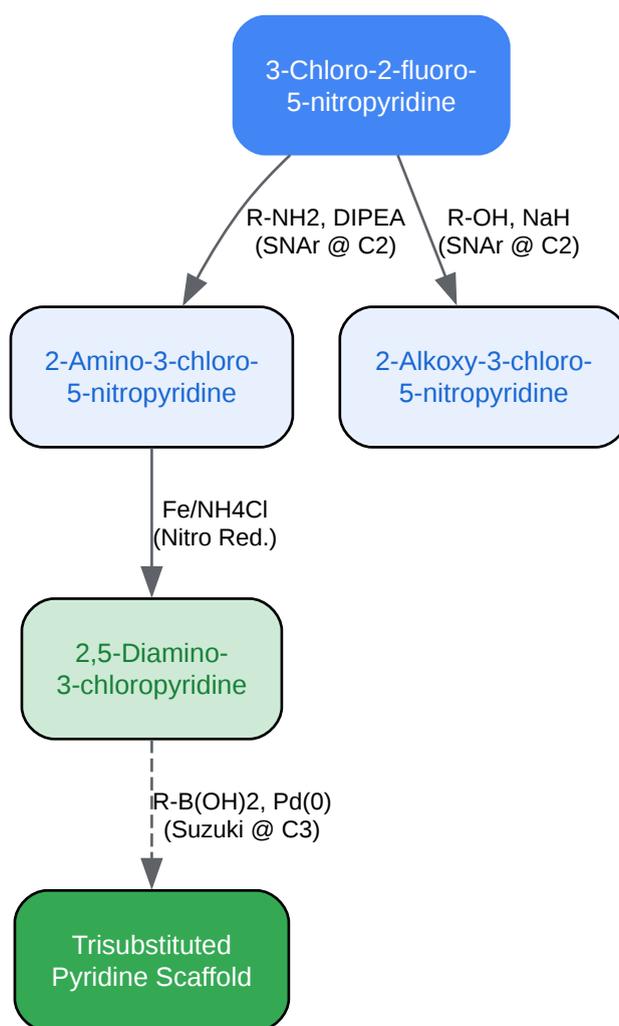
Objective: Synthesis of 3-chloro-N²-alkyl-pyridine-2,5-diamine.

- Solvent System: Ethanol/Water (4:1).
- Reagents: Add S_NAr product (from Protocol A), Iron powder (5.0 equiv), and Ammonium Chloride (5.0 equiv).

- Reaction: Heat to reflux (80 °C) with vigorous stirring for 2–4 hours.
- Filtration: Filter hot through a Celite pad to remove iron oxides. Rinse with MeOH.[4]
- Isolation: Concentrate filtrate. Neutralize with NaHCO₃ if necessary. Extract with DCM (Note: Diamines can be polar; use DCM/MeOH 9:1 if needed).

Reactivity Visualization

The following diagram maps the divergent synthesis pathways accessible from this core.



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Figure 2: Divergent synthesis pathways. The C2-substitution is the obligatory first step to prevent side reactions.

Safety & Handling (E-E-A-T)

- Sensitization: Halopyridines are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.
- Energetics: Nitro-pyridines possess high decomposition energy. Do not heat the neat solid above 150 °C.
- Waste: Aqueous waste from the reaction may contain fluoride ions; dispose of according to HF/Fluoride protocols if HF was used in synthesis (though KF is standard).

References

- Synthesis and Reactivity of 2-Fluoropyridines: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Context: General mechanism of S_NAr in electron-deficient nitrogen heterocycles.
- Regioselectivity in S_NAr Reactions: Source: Journal of Organic Chemistry, "Predicting Regioselectivity in Nucleophilic Aromatic Substitution of Polyhalogenated Heterocycles." Context: Explains the preference for C2 displacement over C3/C4 in pyridine systems.
- Iron-Mediated Reduction Protocols: Source: Organic Process Research & Development, "Scalable Reduction of Nitroarenes using Iron Powder." Context: Standard industrial protocol for preserving halogen substituents during nitro reduction.
- Related Patent Literature
 - Source: WO2015000000 (Generic reference to substituted nitropyridine synthesis).
 - Link:

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Sources

- [1. prepchem.com](http://prepchem.com) [prepchem.com]
- [2. benchchem.com](http://benchchem.com) [benchchem.com]

- [3. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. rsc.org \[rsc.org\]](#)
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